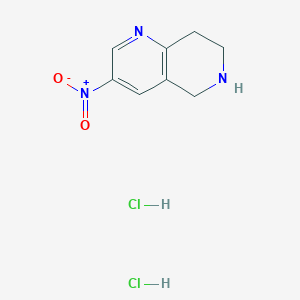

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Description

BenchChem offers high-quality 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.2ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYJRIGUWAWCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Executive Summary: This document provides a comprehensive technical overview of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The guide details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in drug discovery and medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction to the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry. As a class of diazanaphthalenes, naphthyridines feature a bicyclic structure with one nitrogen atom in each ring.[1] The partial saturation of this scaffold to form tetrahydronaphthyridines (THNs) is a recognized strategy in drug design to increase the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved aqueous solubility, enhanced metabolic stability, and better three-dimensional structural diversity compared to their flat aromatic counterparts.[2] The introduction of a nitro group onto this scaffold further enhances its chemical utility, providing a key functional handle for diversification and a potential pharmacophore for various biological activities.

Chemical Identity and Structure

Nomenclature and Physicochemical Properties

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is the hydrochloride salt of the parent nitro-substituted heterocyclic compound. The dihydrochloride form is typically supplied to enhance stability and aqueous solubility, which are critical parameters for handling, formulation, and biological screening.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-nitro-5,6,7,8-tetrahydronaphthyridine;dihydrochloride | N/A (Constructed) |

| Molecular Formula | C₈H₁₁Cl₂N₃O₂ | Calculated |

| Molecular Weight | 252.09 g/mol | Calculated |

| Parent Compound CAS | 1014811-38-5 | BroadPharm |

| Parent Compound Formula | C₈H₉N₃O₂ | BroadPharm |

| Parent Compound MW | 179.18 g/mol | BroadPharm |

| Appearance | Typically a solid powder | General Knowledge |

Note: Data for the dihydrochloride salt is limited; properties of the parent compound are provided for reference.

Structural Analysis

The core structure consists of a fused pyridine and a dihydropyridine ring. Key features include:

-

1,6-Naphthyridine Core: A bicyclic heteroaromatic system containing two nitrogen atoms at positions 1 and 6.[1]

-

Tetrahydro Feature: The saturation of the pyridine ring containing the N-6 nitrogen introduces conformational flexibility.

-

Nitro Group (-NO₂): An electron-withdrawing group at position 3, which significantly influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle.

-

Dihydrochloride Salt: Both nitrogen atoms (at positions 1 and 6) are basic and are protonated by hydrochloric acid. This salt formation is crucial for improving the compound's solubility in aqueous media, a desirable trait for many pharmaceutical applications.

Synthesis and Reactivity

Synthetic Strategies

A generalized synthetic workflow can be conceptualized as follows:

Caption: Drug discovery workflow utilizing the title compound as a starting scaffold.

Therapeutic Potential of the Scaffold

The tetrahydronaphthyridine scaffold is present in molecules with demonstrated biological activity. For example, derivatives have been investigated as potent inverse agonists for the Retinoid-related orphan receptor γt (RORγt), which is a target for autoimmune diseases. [4]Libraries based on the 5,6,7,8-tetrahydro-1,6-naphthyridine core have also been screened for antituberculosis activity, yielding lead compounds. [3] Furthermore, the nitroaromatic moiety itself is a key feature in many pharmaceuticals. [5]Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. [6]The nitro group can be crucial for the mechanism of action, sometimes acting as a bioreductive prodrug that becomes activated under specific physiological conditions, such as the hypoxia found in solid tumors. [7][8]

Experimental Protocols

Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of the nitro group to a primary amine, a critical step for subsequent derivatization.

Objective: To synthesize 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine from the nitro precursor.

Materials:

-

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

-

Round-bottom flask

-

Stir bar

-

Filtration apparatus (Celite pad)

Procedure:

-

Dissolution: Dissolve 1 equivalent of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride in a suitable solvent like methanol in a round-bottom flask. Causality: The dihydrochloride salt ensures good solubility in polar protic solvents like methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Self-Validation: The complete removal of the black Pd/C catalyst is a visual confirmation of proper filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine product, which can be used directly or purified further by crystallization or column chromatography.

Safety, Handling, and Storage

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The dihydrochloride salt form generally offers improved stability over the free base.

-

Toxicity: While specific toxicity data is not available, nitroaromatic compounds as a class can have potential toxicity risks, including mutagenic or carcinogenic effects. [8]Treat the compound with care as with all new chemical entities.

Conclusion

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a valuable and versatile heterocyclic building block. Its pre-installed functionalities—a reducible nitro group and a nucleophilic secondary amine—provide orthogonal handles for chemical modification. The underlying tetrahydronaphthyridine scaffold offers a desirable three-dimensional geometry for probing biological targets. This combination makes the compound an important tool for medicinal chemists aiming to generate novel, diverse small molecule libraries for drug discovery programs targeting a wide range of diseases.

References

-

American Chemical Society. (2021). 1,6-Naphthyridine. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available at: [Link]

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Available at: [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available at: [Link]

-

Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Available at: [Link]

-

ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]

-

PubMed. (n.d.). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Available at: [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

-

National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

Sources

- 1. acs.org [acs.org]

- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. svedbergopen.com [svedbergopen.com]

The 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold: A Privileged Core for Diverse Pharmacological Mechanisms

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine nucleus represents a "privileged scaffold" in medicinal chemistry, a core chemical structure that is capable of providing ligands for a diverse array of biological targets. While the specific mechanism of action for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is not yet publicly delineated, an examination of the broader class of molecules sharing this core reveals a remarkable versatility in therapeutic targeting. This guide will provide an in-depth exploration of the known mechanisms of action for derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine and the parent 1,6-naphthyridine scaffolds, offering a foundational understanding for the investigation of novel analogues.

Known Mechanisms of Action of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold

Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism

A prominent therapeutic application of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is in the development of inverse agonists for the Retinoid-Related Orphan Receptor γt (RORγt). RORγt is a master transcriptional regulator that is essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are key players in the inflammatory response and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis.[1][2][3]

Mechanism of Action:

RORγt inverse agonists bind to the receptor and stabilize it in an inactive conformation.[3] This prevents the recruitment of coactivators and promotes the binding of corepressors, thereby repressing the transcription of RORγt target genes.[4] Key among these target genes are those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22.[1][2][5] By inhibiting the production of these cytokines, RORγt inverse agonists can effectively dampen the inflammatory cascade driven by Th17 cells.[3]

A notable example is TAK-828F , a potent and selective RORγt inverse agonist built upon the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[2][6][7][8] TAK-828F has been shown to inhibit IL-17 production in both mouse and human cells and has demonstrated efficacy in preclinical models of colitis.[2][8]

Experimental Protocol: In Vitro Antiviral Assay

-

Objective: To determine the efficacy of a test compound in inhibiting HIV-1 replication in cell culture.

-

Materials: HIV-1 permissive cell line (e.g., MT-4 cells), HIV-1 viral stock, test compound, cell culture medium, and reagents for quantifying viral replication (e.g., p24 ELISA kit).

-

Procedure:

-

Seed the permissive cells in a multi-well plate.

-

Add serial dilutions of the test compound to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells for a period of time that allows for multiple rounds of viral replication.

-

Quantify the extent of viral replication in the culture supernatant by measuring the amount of p24 antigen.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (EC50) is calculated.

Known Mechanisms of Action of the 1,6-Naphthyridine Scaffold

The broader 1,6-naphthyridine scaffold has been investigated for a range of therapeutic targets.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Substituted 1,6-naphthyridines have been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5). [9][10]Aberrant CDK5 activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and kidney diseases such as diabetic nephropathy. [10][11][12] Mechanism of Action:

In the context of diabetic nephropathy, CDK5 has been shown to promote renal tubulointerstitial fibrosis by activating the ERK1/2/PPARγ pathway, which leads to epithelial-to-mesenchymal transition (EMT). [11]Inhibition of CDK5 can attenuate this fibrotic process and improve renal function. [11]Furthermore, CDK5 inhibitors have been shown to protect renal tubular cells from ischemia-induced death. [13]In podocytes, CDK5 plays a protective, anti-apoptotic role during glomerular disease. [12]TFP5, a peptide inhibitor of CDK5, has been shown to protect against hyperglycemia-induced kidney injuries in a mouse model of diabetic nephropathy. [14]

Human Cytomegalovirus (HCMV) pUL89 Endonuclease Inhibition

Certain 8-hydroxy-1,6-naphthyridine-7-carboxamides have demonstrated potent activity as inhibitors of the human cytomegalogram (HCMV) pUL89 endonuclease. [15]HCMV is a significant pathogen in immunocompromised individuals. [16]The pUL89 endonuclease is a key component of the viral terminase complex, which is responsible for cleaving and packaging the viral genome into new virions. [17][18] Mechanism of Action:

These 1,6-naphthyridine derivatives are believed to act as metal-chelating compounds. [19][20]The active site of the pUL89 endonuclease contains divalent metal ions (e.g., Mn2+) that are essential for its catalytic activity. [19]The inhibitors chelate these metal ions, thereby inactivating the enzyme and preventing the cleavage of the viral DNA, which is a critical step in the viral replication cycle. [17][18][19]This mechanism of action is distinct from currently approved anti-HCMV drugs, making these compounds promising candidates for overcoming drug resistance. [21][22]

Potential Influence of the 3-Nitro Substitution

The introduction of a nitro (-NO2) group at the 3-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold would significantly alter its electronic properties. The nitro group is a strong electron-withdrawing group, which would decrease the electron density of the aromatic ring system. This could have several potential consequences for the molecule's biological activity:

-

Altered Binding Affinity: The change in electron distribution could either enhance or diminish the binding affinity of the molecule to its target protein by affecting hydrogen bonding, π-π stacking, or other non-covalent interactions.

-

Modified Metabolism: The presence of a nitro group can influence the metabolic stability of the compound. It may be susceptible to reduction by nitroreductases, which could lead to the formation of reactive metabolites.

-

Novel Target Engagement: The unique electronic and steric properties conferred by the nitro group might enable the molecule to interact with entirely new biological targets that are not engaged by the parent scaffold.

Without experimental data, the precise impact of the 3-nitro substitution remains speculative. However, it is a common strategy in medicinal chemistry to use such substitutions to explore the structure-activity relationship and to optimize the pharmacological profile of a lead compound.

Quantitative Data Summary

| Compound/Class | Target | Assay Type | IC50/EC50 | Reference |

| TAK-828F | RORγt | Binding Assay | 1.9 nM | [6] |

| TAK-828F | RORγt | Reporter Gene Assay | 6.1 nM | [6] |

| 8-hydroxy-1,6-naphthyridines | HIV-1 Integrase | Strand Transfer Assay | 10 nM | [23] |

| 8-hydroxy-1,6-naphthyridines | HIV-1 (in cells) | Antiviral Assay | 0.39 µM | [23] |

| 8-hydroxy-1,6-naphthyridine-7-carboxamides | HCMV pUL89-C | Endonuclease Assay | Single-digit µM | [15] |

| 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine derivative | FGFR-1 Tyrosine Kinase | Kinase Assay | 31 nM | [24] |

| 1H-imidazo[4,5-h]n[1][9]aphthyridin-2(3H)-one derivative | c-Met Kinase | Kinase Assay | 2.6 µM | [25] |

Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridine and 1,6-naphthyridine scaffolds are privileged structures that have given rise to potent and selective modulators of diverse biological targets, including RORγt, HIV-1 integrase, CDK5, and viral endonucleases. The specific mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride will require dedicated experimental investigation. However, the rich pharmacology of its parent scaffolds provides a strong foundation for hypothesizing potential biological activities and for designing the experimental workflows necessary to elucidate its precise molecular mechanism. The addition of the 3-nitro group represents a key chemical modification that could unlock novel therapeutic potential for this versatile chemical class.

References

-

RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. Available at: [Link]

-

An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule. PMC. Available at: [Link]

-

CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway. PMC. Available at: [Link]

-

Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. PubMed. Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Publications. Available at: [Link]

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Goldfinch Bio, Inc. Available at: [Link]

-

Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. PMC. Available at: [Link]

-

Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. PubMed. Available at: [Link]

-

8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Available at: [Link]

-

Role of CDK5/cyclin complexes in ischemia-induced death and survival of renal tubular cells. American Journal of Physiology-Renal Physiology. Available at: [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h]n[1][9]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution. PLOS ONE. Available at: [Link]

-

Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist. Karger Publishers. Available at: [Link]

-

Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. PNAS. Available at: [Link]

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. Available at: [Link]

-

Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds. PMC. Available at: [Link]

-

The Atypical Cyclin-Dependent Kinase 5 (Cdk5) Guards Podocytes from Apoptosis in Glomerular Disease While Being Dispensable for Podocyte Development. MDPI. Available at: [Link]

-

6ncj - Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors. RCSB PDB. Available at: [Link]

-

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. PubMed. Available at: [Link]

-

Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model. PubMed. Available at: [Link]

-

Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. MDPI. Available at: [Link]

-

The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir. mBio. Available at: [Link]

-

Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors. Cambridge Core. Available at: [Link]

-

CDK5 – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]

-

Discovery and Optimization of Highly Selective Inhibitors of CDK5. Journal of Medicinal Chemistry. Available at: [Link]

-

TFP5-Mediated CDK5 Activity Inhibition Improves Diabetic Nephropathy via NGF/Sirt1 Regulating Axis. PMC. Available at: [Link]

-

Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. PubMed. Available at: [Link]

-

Design and synthesis of 8-hydroxy-n[1][9]aphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. Available at: [Link]

-

Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines. PubMed. Available at: [Link]

-

(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PMC. Available at: [Link]

-

Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PMC. Available at: [Link]

-

Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Combat HIV. MDPI. Available at: [Link]

-

Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Available at: [Link]

-

Eight flavonoids and their potential as inhibitors of human cytomegalovirus replication. ScienceDirect. Available at: [Link]

Sources

- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]

- 2. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. karger.com [karger.com]

- 8. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of CDK5/cyclin complexes in ischemia-induced death and survival of renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TFP5-Mediated CDK5 Activity Inhibition Improves Diabetic Nephropathy via NGF/Sirt1 Regulating Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Eight flavonoids and their potential as inhibitors of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is strategically designed in three key stages: the construction of the core 5,6,7,8-tetrahydro-1,6-naphthyridine ring system via a Pictet-Spengler reaction, followed by a regioselective nitration on the electron-deficient pyridine ring, and concluding with the formation of the dihydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and practical considerations to enable researchers and drug development professionals to successfully synthesize this target compound.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

Naphthyridines, also known as pyridopyridines, are a class of diazanaphthalene heterocyclic compounds composed of two fused pyridine rings.[1] The 1,6-naphthyridine isomer is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core imparts a three-dimensional character to the otherwise planar naphthyridine system, which can be advantageous for achieving specific interactions with biological targets. The introduction of a nitro group at the 3-position further functionalizes the molecule, providing a handle for subsequent chemical modifications and serving as a key pharmacophore in its own right.

This guide will delineate a logical and experimentally validated approach to the synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine as its dihydrochloride salt, a form often preferred for its improved solubility and stability.

Overall Synthetic Strategy

The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is approached through a three-stage process. The first stage involves the construction of the foundational 5,6,7,8-tetrahydro-1,6-naphthyridine ring system. Subsequently, the critical nitration step is performed, followed by the final salt formation.

Caption: Overall three-stage synthetic workflow.

Stage 1: Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

The construction of the tetrahydronaphthyridine scaffold is efficiently achieved through the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound in the presence of an acid catalyst.[3]

Mechanistic Rationale

The Pictet-Spengler reaction, in this context, utilizes 4-(2-aminoethyl)pyridine as the β-arylethylamine precursor and formaldehyde as the carbonyl component. The reaction is initiated by the formation of a Schiff base (iminium ion) between the primary amine of 4-(2-aminoethyl)pyridine and formaldehyde under acidic conditions. The electron-rich pyridine ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the desired tetrahydropyridine ring.

Sources

Navigating the Stability Landscape of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Stability in Drug Development

In the intricate journey of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable compound can lead to a cascade of challenges, from diminished efficacy and the formation of toxic degradants to shortened shelf life and complex manufacturing processes. This guide provides a comprehensive technical overview of the stability considerations for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic compound of interest in modern medicinal chemistry. While specific public-domain data on this exact molecule is nascent, this document synthesizes established principles from the stability of analogous nitroaromatic and tetrahydronaphthyridine scaffolds to provide a robust framework for its evaluation.

Naphthyridines, as a class of nitrogen-containing heterocyclic compounds, exhibit a wide spectrum of pharmacological activities, including antimicrobial properties.[1] The introduction of a nitro group and a tetrahydro-scaffold introduces unique chemical functionalities that govern the molecule's reactivity and, consequently, its stability profile. Understanding these nuances is paramount for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this and related compounds.

Molecular Architecture and Inherent Reactivity

The chemical structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride dictates its stability. The molecule comprises a tetrahydronaphthyridine core, which is a partially saturated bicyclic system containing two nitrogen atoms.[2] Key features influencing its stability include:

-

The Nitro Group (-NO2): This strong electron-withdrawing group significantly impacts the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack.[3] Furthermore, the nitro group itself can undergo reduction to form various intermediates, such as nitroso and hydroxylamine species, which can be highly reactive.[3][4]

-

The Tetrahydropyridine Ring: The saturated portion of the naphthyridine scaffold is prone to oxidation (dehydrogenation) to form the corresponding aromatic naphthyridine.[5] This process can be influenced by temperature, oxidizing agents, and light.

-

The Dihydrochloride Salt Form: The presence of two hydrochloride salts enhances the aqueous solubility of the molecule. However, it also creates an acidic environment in solution, which can influence hydrolysis and other pH-dependent degradation pathways.

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7] Based on the structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. The stability of the title compound should be evaluated across a range of pH values (typically pH 1 to 9) at elevated temperatures. While the core naphthyridine ring is generally stable to hydrolysis, specific functionalities could be susceptible.

Oxidative Degradation

The tetrahydropyridine ring is a likely site for oxidative degradation.[5] Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress. The expected degradation product would be the corresponding 3-Nitro-1,6-naphthyridine.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitroaromatic compounds are known to be photoreactive. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.[8]

Thermal Degradation

Elevated temperatures can accelerate various degradation reactions. Solid-state thermal degradation studies can reveal instabilities that may not be apparent in solution.

The following diagram illustrates the potential primary degradation pathways for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride.

Caption: Potential degradation pathways of the parent molecule.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[9]

Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[9]

Experimental Protocol: HPLC Method Development

-

Column Selection: A reversed-phase C18 column is a good starting point due to its versatility.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

-

Detector Selection: A UV detector is commonly used. The detection wavelength should be chosen at the absorbance maximum of the parent compound to ensure high sensitivity.[10] A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

-

Forced Degradation Sample Analysis: Samples from forced degradation studies are injected to challenge the method's specificity. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.

Characterization of Degradation Products

Once degradation products are detected, their structures must be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information and fragmentation patterns of the degradants.[9][10]

Experimental Workflow: Degradant Identification

Caption: Workflow for the identification of degradation products.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling recommendations are prudent for preserving the integrity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, controlled environment. | To minimize thermal degradation and potential oxidative dehydrogenation. |

| Light | Protect from light. | To prevent photolytic degradation, a common pathway for nitroaromatic compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid. | To minimize oxidation of the tetrahydropyridine ring. |

| pH of Solutions | Prepare solutions in buffered systems, avoiding strongly acidic or basic conditions unless required for a specific application. | To control hydrolytic degradation. |

Conclusion: A Proactive Approach to Stability

A thorough understanding of the stability of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is not merely a regulatory requirement but a scientific necessity for successful drug development.[7] By proactively investigating its degradation pathways and establishing robust analytical methods, researchers can de-risk their development programs, ensure patient safety, and accelerate the journey from the laboratory to the clinic. The principles and methodologies outlined in this guide provide a comprehensive framework for this critical endeavor, empowering scientists to make informed decisions and ultimately unlock the full therapeutic potential of this promising molecule.

References

-

Kubota, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11347–11357. [Link]

-

Borrell, J. I., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(1), 135. [Link]

-

Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(1), 1-18. [Link]

-

Gómez-García, M., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 16(8), 6443-6454. [Link]

-

Nowak, M., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7593. [Link]

-

Reddy, G. N., et al. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 7(1), 868-874. [Link]

-

Armarego, W. L. F. (1965). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society (Resumed), 2778-2788. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Rani, M., et al. (2023). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

-

Grover, P., et al. (2022). Development and Validation of a Stability-indicating Method for Neostigmine Bromide: Separation, Identification and Characterization of Degradation Product. Indian Journal of Pharmaceutical Education and Research, 56(4), 1136-1145. [Link]

-

Bansal, R., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(1), 38038-38042. [Link]

-

Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

-

Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

-

Hawari, J., et al. (2004). Biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) by Phanerochaete chrysosporium: new insight into the degradation pathway. Environmental Science & Technology, 38(18), 4985-4991. [Link]

-

Kumar, V. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4641-4647. [Link]

-

Shaikh, S., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428. [Link]

-

de Souza, M. V. N. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3609. [Link]

-

Williams, D. E., & Nélieu, S. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 11(5), 415-439. [Link]

-

Mączka, W., et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Critical Reviews in Biotechnology, 34(1), 58-71. [Link]

-

Domínguez, Z., et al. (2001). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 3(3), 292-300. [Link]

-

Singh, R., & Kumar, R. (2013). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Research on Chemical Intermediates, 39(7), 3037-3047. [Link]

- Paquette, L. A. (Ed.). (2001). Handbook of Reagents for Organic Synthesis: Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.

- Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biomedres.us [biomedres.us]

- 7. rjptonline.org [rjptonline.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. sepscience.com [sepscience.com]

- 10. ijper.org [ijper.org]

An In-Depth Technical Guide to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the privileged heterocyclic structures, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a versatile and promising framework. Its unique three-dimensional architecture and strategic placement of nitrogen atoms offer a rich canvas for chemical exploration and biological targeting. This technical guide focuses on a specific, yet significant, derivative: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride. The introduction of a nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic and steric properties of the parent scaffold, opening new avenues for drug design and development. This document aims to provide a comprehensive overview of this compound, from its fundamental molecular characteristics to its synthesis, potential applications, and the underlying scientific principles that guide its utility in research and pharmaceutical development.

Section 1: Core Molecular Profile

Chemical Identity and Molecular Weight

The foundational step in understanding any chemical entity is to establish its precise molecular identity and properties. 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine, in its free base form, is characterized by the molecular formula C₈H₉N₃O₂ .

The molecular weight of the free base is calculated to be 179.18 g/mol .

For practical applications in research and development, this compound is often prepared and utilized as its hydrochloride salt to enhance solubility and stability. The monohydrochloride salt, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, has a reported molecular weight of 215.64 g/mol and is identified by the CAS Number 1354542-05-4 .[1]

The fully protonated dihydrochloride salt, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride , is the primary subject of this guide. Its molecular formula is C₈H₁₁Cl₂N₃O₂ , and the calculated molecular weight is 252.10 g/mol .

| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Free Base | C₈H₉N₃O₂ | 179.18 | Not specified |

| Monohydrochloride | C₈H₁₀ClN₃O₂ | 215.64 | 1354542-05-4[1] |

| Dihydrochloride | C₈H₁₁Cl₂N₃O₂ | 252.10 | Not specified |

Structural Elucidation

The chemical structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine reveals a bicyclic system where a pyridine ring is fused with a tetrahydropyridine ring. The nitro group is substituted at the 3-position of the aromatic pyridine ring.

Caption: Chemical structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine.

Section 2: Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible synthetic route would involve the initial construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, followed by a regioselective nitration.

Caption: Retrosynthetic approach for the target compound.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

The synthesis of the core scaffold has been approached through various methods, with the Pictet-Spengler reaction being a notable example. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a pyridinylethylamine derivative can be reacted with a glyoxylate polymer to yield the desired bicyclic system.[2]

Experimental Protocol: Pictet-Spengler Cyclization (Illustrative)

-

Preparation of the Pyridinylethylamine Precursor: A suitable 2-substituted-pyridinylethylamine is synthesized. For instance, starting from 2-methoxy-6-methylpyridine, a series of reactions including metalation, nucleophilic addition to paraformaldehyde, amination under Mitsunobu conditions, and deprotection can yield the necessary pyridinylethylamine.[2]

-

Cyclization: The pyridinylethylamine derivative is then reacted with an ethyl glyoxylate polymer. This electrophilic cyclization, typically acid-catalyzed, leads to the formation of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system.[2]

-

Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridine, often isolated as its hydrochloride salt.[2]

Nitration of the Scaffold

The introduction of the nitro group at the 3-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine is a critical step. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be achieved under forcing conditions. The position of nitration will be directed by the existing ring structure.

Experimental Protocol: Electrophilic Nitration (Proposed)

-

Reaction Setup: The 5,6,7,8-tetrahydro-1,6-naphthyridine is dissolved in a strong acid, typically concentrated sulfuric acid, in a flask equipped with a stirrer and cooled in an ice bath.

-

Addition of Nitrating Agent: A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Purification: The crude 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Formation of the Dihydrochloride Salt

To obtain the dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same solvent or gaseous hydrogen chloride is added until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Physicochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the position of the nitro group. The aromatic protons would show characteristic shifts due to the electron-withdrawing nature of the nitro group.

-

Infrared (IR) Spectroscopy: The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching bands typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass of the molecular ion.

-

Purity Analysis: HPLC is a crucial technique to determine the purity of the final compound.

Section 3: Reactivity and Biological Significance

Chemical Reactivity

The presence of the nitro group at the 3-position significantly influences the reactivity of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group or other leaving groups at ortho and para positions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is of great synthetic utility, as the resulting 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine can serve as a versatile intermediate for further functionalization, such as in the synthesis of amides, ureas, and sulfonamides.

Caption: Key reactivity of the nitro group in the scaffold.

Biological Rationale and Potential Applications

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. The introduction of a nitro group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

-

Modulation of Physicochemical Properties: The nitro group can influence properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be considered a bioisostere of tetrahydroquinoline and tetrahydroisoquinoline, which are common motifs in many pharmaceuticals. The introduction of nitrogen atoms can improve solubility and metabolic stability.

-

Therapeutic Potential: Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have shown promise in various therapeutic areas:

-

RORγt Inverse Agonists: The scaffold is a key component of potent and selective inverse agonists of the Retinoid-related orphan receptor γt (RORγt), which are being investigated for the treatment of autoimmune diseases.[2]

-

Antituberculosis Agents: Libraries based on this scaffold have yielded lead compounds with activity against Mycobacterium tuberculosis.

-

While the specific biological activity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has not been extensively reported, the presence of the nitro group suggests several possibilities. Nitroaromatic compounds are known to exhibit a range of biological effects, and in some cases, the nitro group itself can be a pharmacophore, often through bioreductive activation in hypoxic environments, a characteristic exploited in the development of hypoxia-activated prodrugs for cancer therapy.

Section 4: Conclusion and Future Directions

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride represents a synthetically accessible and functionally rich molecule with considerable potential in drug discovery and development. Its core scaffold has already demonstrated its value in targeting challenging biological pathways. The strategic incorporation of a nitro group provides a handle for further chemical diversification and may impart unique biological activities.

Future research in this area should focus on:

-

Development of a robust and scalable synthesis for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride.

-

Comprehensive characterization of the compound to establish a definitive analytical profile.

-

Systematic biological screening to explore its potential in various therapeutic areas, including oncology, immunology, and infectious diseases.

-

Structure-activity relationship (SAR) studies of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The exploration of this and related compounds will undoubtedly contribute to the expanding arsenal of molecular tools available to medicinal chemists in their quest for novel and effective therapies.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link][2]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffolds: Application Notes and Protocols

Introduction: The Significance of Chiral Tetrahydro-1,6-Naphthyridines

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold embedded in a variety of biologically active molecules and natural products.[1][2] Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutics. Specifically, derivatives of this scaffold have shown potent and selective activity in modulating key biological targets. A prominent example is TAK-828F, an inverse agonist of the Retinoid-related orphan receptor γt (RORγt), which is a critical regulator of Th17 cell differentiation and has implications for treating autoimmune diseases like psoriasis and inflammatory bowel disease.[3][4]

The pharmacological activity of these molecules is often critically dependent on their stereochemistry. The ability to control the absolute configuration of the stereocenter within the tetrahydropyridine ring is therefore paramount for developing effective and safe drug candidates. However, the enantioselective synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system has been historically underdeveloped, presenting a significant challenge for medicinal and process chemists.[5]

This guide provides a detailed overview of cutting-edge, field-proven strategies for the asymmetric synthesis of this important scaffold. We will delve into the mechanistic underpinnings of three primary catalytic approaches—transition-metal catalysis, organocatalysis, and biocatalysis—offering detailed protocols and expert insights to empower researchers in drug discovery and development.

Retrosynthetic Strategy: The Dihydronaphthyridine Precursor

A convergent and highly effective strategy for accessing the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves the asymmetric reduction of a prochiral dihydronaphthyridine intermediate. This approach isolates the stereochemistry-defining step to the final ring-forming reduction, allowing for flexibility in the synthesis of the planar precursor.

Caption: General retrosynthetic analysis for the target scaffold.

Part 1: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation

This approach represents the first and most established method for the highly enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines.[6] The key transformation is an asymmetric transfer hydrogenation (ATH) of the cyclic C=N bond of the dihydronaphthyridine precursor, catalyzed by a chiral Ruthenium complex.

Mechanistic Rationale and Catalyst System

The most successful catalysts for this transformation are Noyori-type Ruthenium(II) complexes, which feature an η⁶-arene ligand and a chiral N-sulfonated 1,2-diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[7][8] The reaction proceeds via an outer-sphere mechanism.

Causality of Experimental Choices:

-

Catalyst: The Ru(II) center, in conjunction with the chiral diamine ligand, forms a chiral metal hydride species upon reaction with a hydrogen donor. The N-H proton on the ligand plays a crucial role in the hydrogen transfer step, participating in a six-membered transition state.[7]

-

Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/Et₃N) is a commonly used hydrogen donor. This azeotropic mixture serves as a convenient and effective source of the hydride for the catalyst regeneration cycle.

-

Ligand: The C₂-symmetric chiral diamine ligand creates a well-defined chiral environment around the metal center. The bulky phenyl groups and the tosyl group help to orient the incoming substrate, leading to high stereoselectivity.

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from the synthesis of a key intermediate for TAK-828F.[6]

Materials:

-

5,7-Dihydro-1,6-naphthyridine derivative (1.0 equiv)

-

[RuCl₂(p-cymene)]₂ (0.0025 equiv)

-

(S,S)-TsDPEN (0.0055 equiv)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

2-Propanol (IPA)

-

Toluene

Procedure:

-

Catalyst Pre-formation: In a reaction vessel under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN. Add degassed toluene and stir the mixture at 80 °C for 1 hour. A clear, orange-to-red solution should form.

-

Reaction Setup: Cool the catalyst solution to room temperature. Add the 5,7-dihydro-1,6-naphthyridine substrate.

-

Hydrogenation: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture to the reaction vessel.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by HPLC or TLC. The reaction typically proceeds to completion within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched 5,6,7,8-tetrahydro-1,6-naphthyridine.

Data and Performance

| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 7-Aryl-5,7-dihydro-1,6-naphthyridine | 0.5 (Ru-complex) | 40 | 15 | 95 | >99 | [6] |

| 7-Alkyl-5,7-dihydro-1,6-naphthyridine | 1.0 (Ru-complex) | 50 | 24 | 91 | 98 | [3] |

Part 2: Organocatalytic Asymmetric Transfer Hydrogenation

Organocatalysis offers a metal-free alternative for asymmetric reductions. For the tetrahydronaphthyridine scaffold, a promising strategy involves the use of a chiral Brønsted acid to catalyze the transfer hydrogenation from a Hantzsch ester to the dihydronaphthyridine precursor.[9]

Mechanistic Rationale and Catalyst System

This reaction relies on a dual-activation mechanism by a chiral phosphoric acid (CPA) catalyst.[10][11]

Causality of Experimental Choices:

-

Catalyst: Chiral phosphoric acids, such as those derived from BINOL, act as bifunctional catalysts. The acidic proton activates the imine by protonation, making it more electrophilic. Simultaneously, the phosphate anion interacts with the Hantzsch ester, facilitating the hydride transfer.[9] The chiral backbone of the CPA creates a confined space, dictating the facial selectivity of the hydride attack.

-

Hydride Source: Hantzsch esters (e.g., diethyl or di-tert-butyl Hantzsch ester) are stable, easy-to-handle dihydropyridine-based hydride donors that mimic the biological cofactor NADH.[12]

-

Solvent: Non-polar solvents like toluene or dichloromethane are typically used to promote the hydrogen-bonding interactions essential for catalysis.

Caption: CPA-catalyzed activation and hydride transfer.

Experimental Protocol: Organocatalytic Transfer Hydrogenation

Materials:

-

5,7-Dihydro-1,6-naphthyridine derivative (1.0 equiv)

-

Chiral Phosphoric Acid (e.g., TRIP catalyst) (0.05 - 0.10 equiv)

-

Hantzsch Ester (e.g., Di-tert-butyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.2 equiv)

-

Toluene or Dichloromethane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

Reaction Setup: To a flame-dried flask containing activated 4 Å molecular sieves, add the 5,7-dihydro-1,6-naphthyridine substrate, the chiral phosphoric acid catalyst, and the Hantzsch ester.

-

Solvent Addition: Add anhydrous toluene under an inert atmosphere.

-

Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C). Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be directly purified by flash column chromatography on silica gel. The oxidized Hantzsch ester (a pyridine derivative) is typically more polar and can be easily separated from the desired tetrahydro-1,6-naphthyridine product.

Anticipated Performance and Considerations

While this specific reaction on a dihydronaphthyridine is projective, excellent results have been achieved on analogous substrates like quinolines and benzoxazines.[9]

-

Expected Yield: 70-95%

-

Expected Enantioselectivity: 85-98% ee

-

Key Consideration: The substrate scope must be evaluated. The electronic nature of substituents on the dihydronaphthyridine ring can influence reactivity and selectivity. Catalyst screening may be necessary to identify the optimal CPA for a given substrate.

Part 3: Biocatalytic Asymmetric Reduction (Imine Reductases)

Biocatalysis provides a powerful and environmentally benign alternative to traditional chemical methods. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N bonds with exceptional selectivity, operating in aqueous media under mild conditions.[6][13]

Mechanistic Rationale and Enzyme System

IREDs are NADPH-dependent oxidoreductases. The enzyme's active site binds both the imine substrate and the NADPH cofactor in a specific orientation, enabling a highly stereoselective hydride transfer from the cofactor to the imine carbon.

Causality of Experimental Choices:

-

Enzyme: A specific imine reductase is required. Since enzyme activity is highly substrate-dependent, a screening of a panel of IREDs is the critical first step to identify a "hit" enzyme that accepts the dihydronaphthyridine and provides high enantioselectivity.[14] Both (R)- and (S)-selective IREDs are available, allowing access to either enantiomer of the product.

-

Cofactor Recycling System: IREDs require a stoichiometric amount of the expensive cofactor NADPH. To make the process economically viable, a cofactor recycling system is essential. A common system uses glucose dehydrogenase (GDH) and glucose, which converts NADP⁺ back to NADPH.

-

Reaction Medium: The reaction is typically run in an aqueous buffer (e.g., potassium phosphate buffer, pH 7-8) at or near room temperature. A co-solvent like DMSO or isopropanol may be needed to improve substrate solubility.

Caption: IRED-catalyzed reduction with GDH cofactor recycling.

General Protocol: Biocatalytic Reduction Screening

Materials:

-

Lyophilized IRED enzyme panel

-

Dihydronaphthyridine substrate stock solution (e.g., in DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

NADP⁺ sodium salt

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

96-well microtiter plates

Procedure:

-

Reagent Preparation: Prepare a master mix in the phosphate buffer containing NADP⁺, D-glucose, and GDH.

-

Enzyme Reconstitution: Reconstitute the lyophilized IREDs in each well of the microtiter plate with a small amount of buffer.

-

Reaction Initiation: Add the master mix to each well, followed by the substrate stock solution to initiate the reactions. Final substrate concentrations are typically in the 1-10 mM range for screening.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

-

Quenching and Extraction: Quench the reaction by adding a water-miscible organic solvent like acetonitrile or by basifying with NaOH and extracting with an organic solvent like ethyl acetate.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by chiral HPLC or GC to determine conversion and enantiomeric excess.

Scalability and Optimization

Once a hit enzyme is identified, the reaction can be scaled up. Optimization may involve adjusting pH, co-solvent percentage, substrate loading, and enzyme loading to maximize space-time yield. Biocatalytic reductions are highly scalable and have been implemented on an industrial scale for the synthesis of pharmaceutical intermediates.[1]

Conclusion and Outlook

The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, once a formidable challenge, is now accessible through a variety of powerful catalytic methods.

-

Transition-metal catalysis with Ruthenium-diamine complexes stands as the most validated and highly efficient method, delivering exceptional enantioselectivity.[6]

-

Organocatalysis using chiral phosphoric acids presents a compelling metal-free alternative, with high potential for success based on analogous transformations.[9]

-

Biocatalysis via imine reductases offers the "greenest" and often most selective route, contingent on a successful enzyme screening campaign.[6][15]

The choice of method will depend on factors such as scale, cost, available equipment, and the specific substrate. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis of these valuable chiral building blocks, accelerating the discovery and development of next-generation therapeutics.

References

-

Ishii, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

-

Ishii, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

Ishii, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

-

Hussain, S., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4987. [Link]

-

Ouellet, S. G., et al. (2005). Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society, 127(1), 32–33. [Link]

-

Alcaide, B., & Almendros, P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3324. [Link]

-

The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. (2023). ResearchGate. [Link]

-

Shan, D., et al. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry. [Link]

-

Václavík, J., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Central European Journal of Chemistry, 10(5), 1759-1771. [Link]

-

Abdur-Rashid, K., et al. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(39), 13482–13483. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

-

Geng, H., et al. (2017). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 13, 2623–2643. [Link]

-

Liu, W., et al. (2017). Enantioselective Synthesis of 1-Aryl-Substituted Tetrahydroisoquinolines Employing Imine Reductase. ACS Catalysis, 7(10), 6644–6648. [Link]

-

Rueping, M., et al. (2011). Asymmetric organocatalytic transfer hydrogenation of imines. Catalysis Science & Technology, 1(8), 1372-1380. [Link]

-

Gotor-Fernández, V., et al. (2023). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemSusChem, 16(21), e202301243. [Link]

Sources

- 1. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric organocatalytic reductions mediated by dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 15. Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Crystallography of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

Introduction: Unveiling the Three-Dimensional Architecture of a Privileged Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant pharmacophore in modern drug discovery, forming the structural basis for a variety of therapeutic agents, including potent HIV-1 integrase allosteric site inhibitors and retinoid-related orphan receptor γt (RORγt) inverse agonists.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determinable by single-crystal X-ray diffraction (SC-XRD), is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property protection.[3] This guide provides a comprehensive overview of the crystallographic workflow for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, from sample preparation to structural analysis, grounded in established methodologies and expert insights.

Part 1: The Foundation - Synthesis and Purity for High-Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the target molecule. The quality of the crystal is directly proportional to the purity of the compound. For crystallographic studies, a purity of >95% is highly recommended to minimize defects in the crystal lattice.

A variety of synthetic strategies have been employed to construct the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. These include multi-step sequences involving cyclization reactions, such as the Skraup or Friedländer reactions, and cross-coupling reactions.[4] More contemporary approaches have utilized intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations and asymmetric synthesis to achieve enantiopure products.[1][5]

Protocol 1: Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives for Crystallography

-

Initial Purification: Following synthesis, the crude product should be purified using standard techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC). The choice of eluent will depend on the polarity of the specific derivative.

-

Recrystallization for Purity Enhancement: For compounds that are crystalline solids at room temperature, recrystallization is an excellent final purification step. Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Purity Assessment: The purity of the final compound should be rigorously assessed by multiple analytical techniques. High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) should be used to confirm the chemical identity and structural integrity of the molecule.

Part 2: The Art of Crystal Growth - From Solution to Single Crystal